molecular formula C13H10N2 B086437 1-Methylphenazine CAS No. 1016-59-7

1-Methylphenazine

Cat. No.: B086437
CAS No.: 1016-59-7
M. Wt: 194.23 g/mol
InChI Key: WBVSERCLMQZOBK-UHFFFAOYSA-N
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Description

1-Methylphenazine is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀N₂ It is a derivative of phenazine, characterized by the presence of a methyl group attached to the nitrogen atom in the phenazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylphenazine can be synthesized through several methods, including:

    Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.

    Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Reductive Cyclization of Diphenylamines: This involves the reduction of diphenylamines followed by cyclization.

    Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method uses oxidizing agents to cyclize the intermediate compounds.

    Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of aryl halides with amines.

    Multicomponent Approaches: These methods involve the use of multiple reactants in a single reaction to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

1-Methylphenazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenazine-1-carboxylic acid and other derivatives.

    Reduction: Reduction reactions can convert it to dihydrophenazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phenazine ring.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Catalysts: Palladium, platinum, and other transition metal catalysts are used in various reactions.

Major Products Formed:

  • Phenazine-1-carboxylic acid
  • Dihydrophenazine derivatives
  • Substituted phenazines with various functional groups

Scientific Research Applications

1-Methylphenazine has a wide range of applications in scientific research, including:

Mechanism of Action

1-Methylphenazine exerts its effects through various mechanisms, including:

Molecular Targets and Pathways:

  • Topoisomerases: It inhibits topoisomerases, enzymes involved in DNA replication and transcription.
  • Reactive Oxygen Species (ROS): It generates reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

1-Methylphenazine is compared with other phenazine derivatives, such as:

  • Phenazine-1-carboxylic acid
  • Phenazine-1-carboxamide
  • 1-Hydroxyphenazine
  • 2-Hydroxyphenazine

Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. It exhibits a different spectrum of biological activities and reactivity compared to other phenazine derivatives .

Properties

IUPAC Name

1-methylphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVSERCLMQZOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3N=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345735
Record name 1-Methylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1016-59-7
Record name 1-Methylphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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